2-Ethoxy-3,5-difluorobenzyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNSQYMUVJSDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256625 | |
| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-82-6 | |
| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Ethoxy-3,5-difluorobenzyl bromide
Technical Guide: Physicochemical Properties & Applications of 2-Ethoxy-3,5-difluorobenzyl bromide
CAS Registry Number: 1017779-82-6
Molecular Formula: C
Part 1: Executive Summary & Compound Identity
This compound is a specialized, high-value organofluorine intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. It functions as a potent electrophile, enabling the introduction of the 2-ethoxy-3,5-difluorobenzyl moiety—a structural motif valued for its ability to modulate lipophilicity and metabolic stability in drug targets.
Unlike simple benzyl bromides, the presence of the ortho-ethoxy group and two meta-fluorine atoms creates a unique steric and electronic environment. The ethoxy group acts as a pi-donor, while the fluorine atoms act as sigma-acceptors, fine-tuning the reactivity of the benzylic carbon and the pKa of the parent ring system.
Structural Identification
| Property | Detail |
| Systematic Name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene |
| CAS Number | 1017779-82-6 |
| SMILES | CCOc1c(CH2Br)cc(F)cc1F |
| InChI Key | (Predicted) KV...[2] (Analogous to 3,5-difluoro variants) |
| MDL Number | MFCD09258718 |
Part 2: Physicochemical Profile
The physicochemical properties of this compound are dominated by the interplay between the lipophilic ethoxy tail and the electron-withdrawing fluorine atoms.
Table 1: Key Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Low-melting solid or oil | The ethoxy group disrupts crystal packing compared to 3,5-difluorobenzyl bromide (liquid), potentially raising the MP slightly. |
| Boiling Point | ~95–105 °C @ 1 mmHg (Pred.) | Significantly higher than 3,5-difluorobenzyl bromide (65°C @ 4.5 mmHg) due to increased molecular weight (+44 Da) and polarizability. |
| Density | ~1.55 g/mL (Pred.) | High density is characteristic of polyfluorinated bromides. |
| LogP (Lipophilicity) | ~3.2 – 3.5 (Pred.) | The ethoxy group adds significant hydrophobicity (approx +0.5 log units vs. methoxy analogs), aiding membrane permeability in drug design. |
| Solubility | Soluble in DCM, THF, EtOAc | High lipophilicity ensures solubility in organic solvents; hydrolyzes slowly in water. |
| Reactivity | High (Alkylation Agent) | The benzylic bromide is highly susceptible to S |
Electronic & Steric Analysis
-
Ortho-Ethoxy Effect: The ethoxy group at the 2-position exerts a steric influence on the benzylic carbon, potentially retarding S
2 reactions slightly compared to the unsubstituted analog, but offering greater regioselectivity in metabolic processes (blocking the ortho position). -
Fluorine Substitution: The 3,5-difluoro pattern deactivates the ring towards electrophilic aromatic substitution but activates the benzylic position for nucleophilic attack by inductively withdrawing electron density.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of this compound generally proceeds via the corresponding alcohol, which is derived from the benzaldehyde.
Synthetic Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway from the benzaldehyde precursor to the final alkylating agent.
Detailed Protocol: Bromination of the Alcohol
Note: This protocol is adapted from standard Appel reaction conditions for fluorinated benzyl alcohols.
Reagents:
-
Precursor: 2-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq)[3]
-
Reagent: Carbon Tetrabromide (CBr
) (1.1 eq) -
Catalyst: Triphenylphosphine (PPh
) (1.1 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with 2-Ethoxy-3,5-difluorobenzyl alcohol and CBr
in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C. -
Addition: Dissolve PPh
in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol spot.
-
Workup: Quench with saturated NaHCO
solution. Extract the aqueous layer with DCM (3x). -
Purification: Dry organic layers over MgSO
, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes). -
Validation: Confirm product identity via
H NMR (Look for disappearance of -CH OH doublet at ~4.7 ppm and appearance of -CH Br singlet at ~4.5 ppm).
Part 4: Applications in Drug Discovery
This compound is utilized primarily as a "warhead" or linker in Medicinal Chemistry.
1. Kinase Inhibitor Design: The 3,5-difluorophenyl motif is a classic bioisostere used to improve metabolic stability by blocking the P450 oxidation sites on the phenyl ring. The addition of the 2-ethoxy group provides:
-
Conformational Locking: The ethoxy group prefers a specific orientation relative to the ring, potentially locking the molecule into a bioactive conformation.
-
Lipophilic Pocket Filling: The ethyl chain can reach into hydrophobic sub-pockets of enzymes (e.g., ATP binding sites of kinases).
2. GPCR Ligands: In G-Protein Coupled Receptor (GPCR) ligands, benzyl bromides are used to benzylate amines (e.g., piperazines or piperidines). The 2-ethoxy-3,5-difluoro pattern is often explored in SAR (Structure-Activity Relationship) studies to optimize potency against receptors like the Dopamine D3 or Serotonin 5-HT receptors.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1.
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
-
Lachrymator: Yes.
Handling Protocol:
-
Engineering Controls: Always handle inside a functioning chemical fume hood. The compound releases HBr upon hydrolysis and is a potent lachrymator (tear gas effect).
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Spill Management: Neutralize spills with weak base (Sodium Carbonate) and absorb with inert material (Vermiculite).
References
-
Chemical Identity & CAS
-
Precursor Information
- Synthetic Methodology (Appel Reaction): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. (Standard protocol reference for benzyl alcohol to bromide conversion).
- Medicinal Chemistry Context (Fluorine Effects): Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic insight into 3,5-difluoro substitution).
Sources
- 1. Bromomethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS [chemicalbook.com]
- 3. Organic fluorine compound 22 page [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1017779-55-3,4-Ethoxy-2,6-difluorophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. keyorganics.net [keyorganics.net]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethoxy-3,5-difluorobenzyl Bromide
Introduction
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Ethoxy-3,5-difluorobenzyl bromide is a halogenated aromatic ether, a class of compounds frequently utilized as reactive intermediates in the synthesis of complex organic molecules. The presence of the ethoxy group, two fluorine atoms, and a reactive benzyl bromide moiety imparts a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity.
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of experimentally acquired spectra in the public domain, this guide leverages predictive methodologies based on established substituent effects and spectral data from analogous compounds. Each section offers a detailed protocol for data acquisition, a summary of the predicted spectral data, and an in-depth interpretation to provide a robust framework for researchers working with this or structurally related molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the number of distinct proton environments and their connectivity within a molecule. For this compound, the ¹H NMR spectrum is predicted to reveal the characteristic signals of the ethoxy group, the aromatic protons, and the benzylic methylene protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂-Br | ~4.5 | s | - |
| -O-CH₂- | ~4.1 | q | ~7.0 |
| Aromatic-H | ~6.8 - 7.0 | m | - |
| -CH₃ | ~1.4 | t | ~7.0 |
Expert Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is anticipated to display four distinct signals. The benzylic protons (-CH₂-Br) are expected to appear as a singlet around 4.5 ppm. The downfield shift is attributed to the deshielding effect of the adjacent bromine atom and the aromatic ring. The absence of coupling is due to the lack of adjacent protons.
The ethoxy group should give rise to a quartet for the methylene protons (-O-CH₂) at approximately 4.1 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm. This characteristic ethyl group pattern arises from the coupling between the methylene and methyl protons, with a typical coupling constant of about 7.0 Hz.
The aromatic region is predicted to show a complex multiplet between 6.8 and 7.0 ppm, integrating to two protons. The complexity of this signal is due to coupling with the two fluorine atoms on the ring. Long-range proton-fluorine couplings (³JHF and ⁴JHF) will lead to intricate splitting patterns.[1] Electron-donating substituents, like the ethoxy group, tend to shield ortho and para protons, shifting their signals upfield.[2] Conversely, the electron-withdrawing fluorine atoms will deshield the aromatic protons. The interplay of these effects results in the predicted chemical shift range.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for validating the predicted data.
Workflow for ¹H NMR Data Acquisition
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (with ¹⁹F coupling) | Predicted C-F Coupling Constant (J, Hz) |
| C-Br | ~30 | t | ~4-6 |
| C-O (Aromatic) | ~160 | dd | ¹JCF ~240-250, ³JCF ~10-15 |
| C-F | ~163 | d | ¹JCF ~245-255 |
| C-H (Aromatic) | ~105-115 | m | - |
| C-ipso (Aromatic) | ~120-130 | t | ~20-25 |
| -O-CH₂- | ~65 | s | - |
| -CH₃ | ~15 | s | - |
Expert Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals. The carbon of the benzylic methylene group (-CH₂-Br) is predicted to appear upfield around 30 ppm.
The aromatic region will be more complex due to carbon-fluorine coupling. The carbon directly bonded to the ethoxy group (C-O) is expected to be significantly downfield around 160 ppm and will appear as a doublet of doublets due to one-bond coupling with the adjacent fluorine and three-bond coupling with the other fluorine. The carbons directly bonded to fluorine (C-F) are predicted to be the most downfield, around 163 ppm, and will appear as doublets with large one-bond C-F coupling constants (¹JCF) in the range of 240-255 Hz.[3] The aromatic C-H carbons are expected to be shielded and appear between 105-115 ppm as complex multiplets due to smaller two- and three-bond C-F couplings. The ipso-carbon (to which the -CH₂Br group is attached) is predicted around 120-130 ppm and will likely be a triplet due to coupling with the two meta-fluorine atoms.
The ethoxy group carbons will appear as singlets in the proton-decoupled spectrum, with the -O-CH₂- carbon around 65 ppm and the -CH₃ carbon upfield at approximately 15 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum requires consideration of the lower sensitivity and longer relaxation times of carbon nuclei compared to protons.
Workflow for ¹³C NMR Data Acquisition
Caption: A generalized workflow for acquiring a proton-decoupled ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (ethoxy & methylene) |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch (aryl ether) & C-F stretch |
| ~1220 | Strong | C-Br stretch |
Expert Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations should appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretches of the ethoxy and methylene groups are predicted to be in the 2980-2850 cm⁻¹ range.
The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations between 1600-1400 cm⁻¹. A strong and broad absorption band is anticipated in the fingerprint region, between 1250-1000 cm⁻¹, which will be a composite of the C-O stretching of the aryl ether and the C-F stretching vibrations. The C-Br stretching vibration is expected to produce a strong band around 1220 cm⁻¹.
Experimental Protocol: IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a neat liquid cell are common and straightforward sample handling techniques for Fourier-Transform Infrared (FTIR) spectroscopy.
Workflow for FTIR-ATR Data Acquisition
Caption: A generalized workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.
Predicted Mass Spectrum Fragmentation
| m/z | Predicted Fragment Ion |
| 250/252 | [M]⁺ (Molecular ion) |
| 171 | [M - Br]⁺ |
| 143 | [M - Br - C₂H₄]⁺ |
| 127 | [F₂C₆H₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - less likely) |
Expert Interpretation of the Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 250 and 252 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The most prominent fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond to form a stable benzyl cation.[4][5] Therefore, a significant peak is predicted at m/z 171, corresponding to the [M - Br]⁺ fragment. This benzylic cation can be further stabilized by the electron-donating ethoxy group.
Aromatic ethers are known to undergo cleavage of the alkyl group from the oxygen atom.[6][7][8] A subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 143. Another likely fragment would be at m/z 127, corresponding to the difluorobenzyl cation. The formation of the tropylium ion at m/z 91, which is very common for simple benzyl compounds, is less likely to be the base peak in this case due to the stabilizing effect of the ethoxy group on the initial benzylic cation.
Logical Fragmentation Pathway
Caption: Predicted primary fragmentation pathway for this compound under EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Acquiring a reproducible EI mass spectrum involves introducing a small amount of the volatile sample into the high-vacuum source of the mass spectrometer.
Workflow for EI-MS Data Acquisition
Caption: A generalized workflow for acquiring an EI mass spectrum.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic dataset for this compound, a valuable intermediate in organic synthesis. The detailed analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offers a robust framework for the identification and characterization of this compound. The inclusion of detailed experimental protocols serves as a practical guide for researchers to acquire and validate this data in a laboratory setting. This guide is intended to empower scientists and professionals in drug development with the necessary information to confidently utilize this and similar fluorinated aromatic compounds in their research endeavors.
References
-
IR Chart. (n.d.). Retrieved February 14, 2026, from [Link]
-
CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]
-
PROSPRE - ¹H NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mass Spectrum of Ethers. (2015, July 2). Organic Spectroscopy International. Retrieved February 14, 2026, from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021, October 6). [Video]. YouTube. Retrieved February 14, 2026, from [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved February 14, 2026, from [Link]
-
¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved February 14, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved February 14, 2026, from [Link]
-
GCMS Section 6.13. (n.d.). Whitman College. Retrieved February 14, 2026, from [Link]
- Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-359.
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 14, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 14, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved February 14, 2026, from [Link]
-
Download NMR Predict. (n.d.). Mestrelab. Retrieved February 14, 2026, from [Link]
-
Mass Spectroscopy Fragment Finder Calculator. (n.d.). Calistry. Retrieved February 14, 2026, from [Link]
- T. M. Krygowski, T. Szatylowicz, & P. K. Wrona. (2005). Substituent effects on carbon-13 NMR chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 70(4), 1365-1371.
-
NMR Predictor. (n.d.). ChemAxon. Retrieved February 14, 2026, from [Link]
-
Carbon-13 (¹³C) NMR: Overview. (2024, April 4). [Video]. JoVE. Retrieved February 14, 2026, from [Link]
-
Applications of ¹H NMR. (n.d.). Retrieved February 14, 2026, from [Link]
-
How to predict IR Spectra? (2023, July 15). ResearchGate. Retrieved February 14, 2026, from [Link]
- Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (1987). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved February 14, 2026, from [Link]
-
Predict ¹H proton NMR spectra. (n.d.). NMRDB.org. Retrieved February 14, 2026, from [Link]
- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053.
- Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (1987). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.
-
Predict ¹³C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 14, 2026, from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved February 14, 2026, from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.
-
nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved February 14, 2026, from [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). [Video]. YouTube. Retrieved February 14, 2026, from [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (n.d.). Modgraph. Retrieved February 14, 2026, from [Link]
-
Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (2025, August 5). EPFL. Retrieved February 14, 2026, from [Link]
-
Ch 13 - Aromatic H. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]
-
Predict IR Spectrum of Structures in Chemdraw Ultra/Chem3D Pro/ or Other Software? (2014, October 10). Reddit. Retrieved February 14, 2026, from [Link]
- Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. (1976). Journal of the Chemical Society, Perkin Transactions 2, (13), 1563-1569.
-
Infrared spectra prediction. (n.d.). Cheminfo.org. Retrieved February 14, 2026, from [Link]
-
IR spectra prediction. (n.d.). Cheminfo.org. Retrieved February 14, 2026, from [Link]
-
IR Spectrum Prediction. (n.d.). Protheragen. Retrieved February 14, 2026, from [Link]
- Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of the American Chemical Society, 129(47), 14522-14523.
-
¹⁹Flourine NMR. (n.d.). Retrieved February 14, 2026, from [Link]
-
Spectra Prediction. (n.d.). CFM-ID. Retrieved February 14, 2026, from [Link]
-
Mass Spec Simulator. (n.d.). Prot pi. Retrieved February 14, 2026, from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. youtube.com [youtube.com]
- 3. jove.com [jove.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Ethoxy-3,5-difluorobenzyl Bromide in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and its substituted alkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated motifs can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide explores the potential of 2-Ethoxy-3,5-difluorobenzyl bromide as a sophisticated building block for drug discovery. While a niche reagent, its unique substitution pattern—combining the potent electronic effects of two fluorine atoms with the steric and hydrogen-bonding capabilities of an adjacent ethoxy group—presents novel opportunities for scaffold diversification and lead optimization. This document provides a comprehensive overview, including a proposed synthetic route, detailed protocols for its application in core synthetic transformations, and a discussion of the underlying medicinal chemistry rationale.
Introduction: The Rationale for Fluorinated Benzyl Moieties
The benzyl group is a ubiquitous fragment in pharmaceuticals, valued for its ability to introduce a lipophilic, aromatic moiety that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The deliberate functionalization of this benzyl ring with fluorine atoms has become a powerful strategy in drug design.[1][2] The small size and high electronegativity of fluorine allow it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk.
The 3,5-difluoro substitution pattern is particularly effective at modulating the electronic character of the aromatic ring through strong inductive electron withdrawal. This can influence the acidity or basicity of nearby functional groups, a critical factor in optimizing drug-target interactions and solubility. The addition of a 2-ethoxy group introduces further complexity and utility:
-
Hydrogen Bond Acceptor: The oxygen atom can participate in hydrogen bonding, a key interaction for anchoring a ligand within a protein's active site.
-
Metabolic Shield: The ethoxy group can sterically hinder ortho-metallation or oxidative metabolism on the ring, potentially increasing the compound's half-life.
-
Conformational Lock: Its presence can restrict the rotation of the benzyl group, locking the molecule into a more bioactive conformation.
This compound is therefore a reagent designed for chemists seeking to combine these advantageous features into a single, synthetically accessible building block.
Physicochemical Properties & Safe Handling
While specific experimental data for this compound is not widely published, its properties can be extrapolated from structurally similar compounds like 3,5-difluorobenzyl bromide.
| Property | Estimated Value / Characteristic |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Expected to be higher than 3,5-difluorobenzyl bromide (~65 °C @ 4.5 mmHg)[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetonitrile) |
| Stability | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Sensitive to moisture and light. |
Safety Precautions: Benzyl bromides are potent lachrymators and alkylating agents. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Proposed Synthesis of this compound
As this reagent is not broadly available commercially, a plausible and robust synthetic route starting from common materials is essential. The following multi-step synthesis is proposed.
Caption: Proposed multi-step synthesis of the target reagent.
Protocol 3.1: Four-Step Synthesis from 3,5-Difluorophenol
Step A: Ethoxylation via Williamson Ether Synthesis
-
To a solution of 3,5-difluorophenol (1.0 equiv.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add ethyl iodide (EtI, 1.2 equiv.) to the suspension.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-ethoxy-3,5-difluorobenzene.
Step B: Formylation via Vilsmeier-Haack Reaction
-
Under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 equiv.) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to 90 °C for 2-4 hours.
-
Cool the mixture and quench by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify by column chromatography to obtain 2-ethoxy-3,5-difluorobenzaldehyde.
Step C: Reduction to Benzyl Alcohol
-
Dissolve the aldehyde from Step B (1.0 equiv.) in methanol (MeOH) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate to yield (2-ethoxy-3,5-difluorophenyl)methanol, which is often pure enough for the next step.
Step D: Bromination via Appel Reaction
-
Under an inert atmosphere, dissolve the alcohol from Step C (1.0 equiv.) and carbon tetrabromide (CBr₄, 1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C and add triphenylphosphine (PPh₃, 1.2 equiv.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2-3 hours.
-
Concentrate the reaction mixture and add petroleum ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the solid and concentrate the filtrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product, this compound.
Core Synthetic Applications & Protocols
This reagent is primarily used as an electrophile in nucleophilic substitution reactions to introduce the 2-ethoxy-3,5-difluorobenzyl moiety.
Caption: Key synthetic transformations using the title reagent.
Protocol 4.1: N-Alkylation of Amines and Heterocycles
This protocol is fundamental for synthesizing compounds where the fluorinated benzyl group is attached to a nitrogen atom, a common motif in many bioactive molecules.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
Amine substrate (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.5 equiv.) or Triethylamine (Et₃N, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium iodide (KI, 0.1 equiv., optional catalyst)
Procedure:
-
In a round-bottom flask, dissolve the amine substrate in DMF.
-
Add K₂CO₃ and the optional KI catalyst.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N-benzylated product by column chromatography.
Causality and Trustworthiness: The use of a mild inorganic base like K₂CO₃ is suitable for a wide range of amines and minimizes side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The optional KI catalyst facilitates the reaction via an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide. This protocol is self-validating through standard chromatographic and spectroscopic analysis of the purified product.
Protocol 4.2: O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)
This method is used to form ether linkages, creating scaffolds found in numerous drug classes.[4]
Objective: To synthesize a 2-ethoxy-3,5-difluorobenzyl ether from an alcohol or phenol.
Materials:
-
Alcohol/Phenol substrate (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Caution: NaH reacts violently with water. Perform under an inert atmosphere (Argon or Nitrogen).
-
To a solution of the alcohol/phenol substrate in anhydrous THF at 0 °C, carefully add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the alkoxide/phenoxide.
-
Add a solution of this compound in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ether by column chromatography.
Expertise & Experience: For phenols, a weaker base like K₂CO₃ in acetone can often be used. However, for less acidic aliphatic alcohols, the strong, non-nucleophilic base NaH is required to fully deprotonate the hydroxyl group, ensuring the reaction goes to completion. THF is the preferred solvent as it is aprotic and effectively solvates the sodium alkoxide intermediate.
References
- Benchchem. Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design.
- XChemical. Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. (2026).
- Pharmaoffer. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? (2022).
- Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry.
- Journal of Applicable Chemistry. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (2013).
- Mullard, A. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020).
- Purdue University. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021).
- Bioorganic & Medicinal Chemistry Letters. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020).
- Zhou, Y., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (2015).
- Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).
- ChemicalBook. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2.
Sources
Synthesis of Novel Kinase Inhibitors Utilizing 2-Ethoxy-3,5-difluorobenzyl bromide as a Key Building Block
Application Note & Protocols
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel kinase inhibitors centered on the versatile pyrrolo[2,1-f][1][2][3]triazine scaffold. We detail the strategic incorporation of the 2-ethoxy-3,5-difluorobenzyl moiety, a building block designed to enhance pharmacokinetic properties and target engagement. This document outlines the rationale for its use, detailed step-by-step synthetic protocols, safety and handling procedures, and the characterization of the resulting compounds. The protocols are designed for researchers in medicinal chemistry and drug development, providing a robust starting point for the exploration of new chemical entities targeting a range of protein kinases.
Introduction: The Rationale for Fluorination and Ethoxy Substitution in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,1-f][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of several potent kinase inhibitors.[3][4] This is due to its unique three-dimensional structure and its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[3]
The strategic modification of this core with carefully chosen substituents is a cornerstone of modern drug design. The building block at the heart of this application note, 2-Ethoxy-3,5-difluorobenzyl bromide, has been rationally designed to impart several advantageous properties to a potential drug candidate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The difluoro substitution pattern on the benzyl ring is intended to block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of the inhibitor.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding site. Furthermore, the ethoxy group can engage in additional hydrogen bonding or hydrophobic interactions, potentially increasing the inhibitor's potency and selectivity.
-
Modulation of Physicochemical Properties: The combination of the ethoxy and difluoro groups allows for fine-tuning of the molecule's lipophilicity, solubility, and membrane permeability, all of which are critical for oral bioavailability and optimal pharmacokinetic profiles.
This guide will focus on the synthesis of a novel inhibitor series through the N-alkylation of a 4-aminopyrrolo[2,1-f][1][2][3]triazine core with this compound.
Physicochemical Properties of the Building Block
A comprehensive understanding of the starting material is crucial for successful synthesis and safe handling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1017779-82-6 | [5] |
| Molecular Formula | C₉H₉BrF₂O | |
| Molecular Weight | 251.07 g/mol | |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids |
Note: Detailed experimental data for this specific compound is limited. Properties of the closely related 3,5-Difluorobenzyl bromide (CAS: 141776-91-2) include a boiling point of 65 °C at 4.5 mm Hg and a density of 1.6 g/mL at 25 °C.[6][7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor.
Synthesis of the Nucleophilic Core: 4-Aminopyrrolo[2,1-f][1][2][3]triazine
The synthesis of the pyrrolo[2,1-f][1][2]triazine core can be achieved through various established methods. One common approach begins with N-amination of a substituted pyrrole followed by cyclization.[8] For the purpose of this protocol, we will assume the availability of the 4-aminopyrrolo[2,1-f][1][2][3]triazine core.
N-Alkylation with this compound
The key synthetic step involves a nucleophilic substitution (Sₙ2) reaction between the exocyclic amine of the pyrrolotriazine core and the electrophilic benzyl bromide.
Reaction Scheme:
A representative reaction scheme for the N-alkylation.
Materials and Equipment:
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol:
-
Preparation: Under an inert atmosphere, add 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the amine should result in a color change or the formation of a precipitate.
-
Alkylation: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-Ethoxy-3,5-difluorobenzyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Expected Results and Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Appearance of new signals corresponding to the 2-ethoxy-3,5-difluorobenzyl group (e.g., methylene protons adjacent to the nitrogen, aromatic protons, and ethoxy protons). |
| ¹³C NMR | Appearance of new carbon signals for the introduced benzyl moiety. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the protonated product [M+H]⁺. |
| Purity (HPLC) | >95% |
Application in Kinase Inhibitor Discovery
The synthesized N-(2-Ethoxy-3,5-difluorobenzyl)pyrrolo[2,1-f][1][2]triazin-4-amine and its analogs are prime candidates for screening against a panel of protein kinases. The pyrrolo[2,1-f][2][3]triazine scaffold has been successfully employed in the development of inhibitors for various kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]
-
Fibroblast Growth Factor Receptor 1 (FGFR-1): Aberrant FGFR signaling is implicated in a variety of cancers.[9]
-
p38α MAP Kinase: Involved in cellular responses to stress and inflammation.[1][2]
The 2-ethoxy-3,5-difluorobenzyl moiety is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, with the fluorine and ethoxy groups potentially forming specific interactions that enhance potency and selectivity.
Potential therapeutic targets for the synthesized inhibitors.
Safety and Handling
Benzyl bromides are lachrymatory and corrosive, requiring careful handling in a well-ventilated fume hood.[10][11][12][13][14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[10]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Consider additional protective clothing for larger scale reactions.[11]
Handling and Storage:
-
Ventilation: Always handle this compound and its solutions in a certified chemical fume hood.[11]
-
Inert Atmosphere: While not strictly required for handling the solid, reactions involving this reagent, especially with strong bases like NaH, should be conducted under an inert atmosphere (N₂ or Ar) to prevent reaction with moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine scaffold. The protocols outlined in this guide provide a reliable method for the synthesis of a new class of potential therapeutic agents. The unique substitution pattern of the benzyl bromide moiety offers a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors, making them attractive candidates for further investigation in drug discovery programs.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(19), 1737-1755. Available from: [Link]
-
Regan, J., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. Available from: [Link]
-
Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. Available from: [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(19), 1737-1755. Available from: [Link]
-
Harikrishnan, L. S., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(17), 4684-4687. Available from: [Link]
-
PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]
-
Metathesis. (2022). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Available from: [Link]
-
ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from: [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 1-18. Available from: [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from: [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. Available from: [Link]
-
Kiseleva, I., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]
-
Google Patents. (n.d.). WO2007056170A2 - Pyrrolo[2,1-f][1][2][3] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. Retrieved from:
-
Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. Available from: [Link]
-
ResearchGate. (2026). (PDF) Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from: [Link]
-
Chem-Impex. (n.d.). Bromure de 2,4-difluorobenzyle. Retrieved from: [Link]
Sources
- 1. (PDF) Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38α MAP kinase inhibitors [academia.edu]
- 2. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1017779-82-6 [amp.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. westliberty.edu [westliberty.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in reactions with 2-Ethoxy-3,5-difluorobenzyl bromide
Topic: Troubleshooting Common Side Products & Reaction Optimization Document ID: TS-2E35DF-001 Last Updated: February 14, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Reactivity Profile
2-Ethoxy-3,5-difluorobenzyl bromide is a specialized electrophile commonly used in the synthesis of kinase inhibitors and other bioactive small molecules. Its reactivity is governed by a unique "push-pull" electronic environment that distinguishes it from standard benzyl bromides.
The Electronic Landscape
-
The "Push" (2-Ethoxy): The ortho-ethoxy group is a strong electron donor by resonance (+M). This stabilizes carbocation intermediates, potentially accelerating SN1 pathways, but also introduces significant steric hindrance near the reaction center.
-
The "Pull" (3,5-Difluoro): The two fluorine atoms are electron-withdrawing by induction (-I). They increase the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack (SN2), but also increase the acidity of the benzylic protons.
Implication: This molecule is "hot." It reacts rapidly but is prone to degradation if handling protocols are not strictly controlled.
Diagnostic Guide: Common Side Products
Use this module to identify impurities based on analytical data (LCMS/NMR) and observation.
Issue 1: The "Hydrolysis" Impurity
Symptom: LCMS shows a peak with Mass = [M-Br+OH]. Identity: 2-Ethoxy-3,5-difluorobenzyl alcohol
| Diagnostic | Observation |
| LCMS | Mass shift of -63 Da (Br → OH) relative to starting material. |
| H-NMR | Benzylic CH2 shifts upfield (approx. 4.4–4.6 ppm) compared to the bromide (approx. 4.5–4.7 ppm). Appearance of broad OH singlet. |
| Cause | Trace moisture in solvent, hygroscopic bases (e.g., KOH, NaOH), or ambient humidity during weighing. |
Technical Insight: The 3,5-difluoro substitution increases the positive character of the benzylic carbon, making it more susceptible to attack by hard nucleophiles like water [1].
Corrective Action:
-
Solvent Protocol: Use anhydrous solvents (DMF, MeCN) stored over activated 3Å molecular sieves.
-
Base Selection: Switch to non-hygroscopic bases like Cs2CO3 or K2CO3 (dried in an oven at 120°C).
-
Order of Addition: Add the electrophile last, after the nucleophile has been deprotonated, to minimize its residence time in the basic mixture.
Issue 2: The "Dimer" Impurity
Symptom: High molecular weight impurity appearing late in the reaction; often insoluble. Identity: 1,2-Bis(2-ethoxy-3,5-difluorophenyl)ethane (Wurtz-type Homocoupling)
| Diagnostic | Observation |
| LCMS | Mass = 2x(Parent Benzyl) - 2Br. (Approx MW: ~342 Da). |
| H-NMR | Benzylic protons appear as a singlet around 2.8–3.0 ppm (typical bibenzyl shift). |
| Cause | Radical-mediated homocoupling.[1] Often catalyzed by trace transition metals (Cu, Fe, Pd) in the base or solvent, or exposure to light [2]. |
Technical Insight: Electron-deficient benzyl halides are prone to reductive homocoupling, especially in the presence of reducing agents or under photoredox conditions. The ortho-ethoxy group can stabilize radical intermediates, facilitating this pathway.
Corrective Action:
-
Metal Scavenging: Ensure high-purity reagents. If using metal catalysis elsewhere, wash equipment thoroughly.
-
Darkness: Wrap reaction vessels in aluminum foil to prevent photo-initiated radical formation.
-
Concentration: Dilute the reaction. High concentrations favor intermolecular dimerization.
Issue 3: The "Over-Alkylation" (Amine Nucleophiles)
Symptom: Consumption of starting material but low yield of desired secondary amine. Identity: Tertiary Amine (Bis-alkylation)
| Diagnostic | Observation |
| LCMS | Mass = Nucleophile + 2x(Benzyl Group). |
| Mechanism | The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive donation from the newly added benzyl group. |
Corrective Action:
-
Stoichiometry: Use a large excess of the amine nucleophile (2.0 – 3.0 equivalents).
-
Slow Addition: Add the benzyl bromide dropwise to the amine solution.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways for this compound.
Caption: Figure 1. Competitive reaction pathways. Green indicates the desired trajectory; red/yellow indicate parasitic side reactions driven by moisture or radical sources.
Optimized Experimental Protocol (SOP)
Objective: Mono-alkylation of a phenol or amine with this compound.
Reagents
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3).
-
Electrophile: this compound (1.05 equiv).
Procedure
-
System Prep: Flame-dry the reaction flask and cool under Argon/Nitrogen.
-
Nucleophile Activation:
-
Charge flask with Nucleophile (1.0 equiv) and Base (1.5–2.0 equiv).
-
Add anhydrous solvent (0.1 M concentration).
-
Stir at room temperature for 15–30 minutes to generate the anion (if phenol) or deprotonate salt forms.
-
-
Electrophile Addition (Critical Step):
-
Dissolve this compound in a minimal amount of anhydrous solvent.
-
Slowly add this solution to the reaction mixture dropwise.
-
Why? This prevents localized high concentrations that favor dimerization and controls the exotherm.
-
-
Monitoring:
-
Stir at RT. Heat to 50°C only if conversion is sluggish after 2 hours.
-
Monitor by TLC/LCMS.
-
-
Quench:
-
Dilute with EtOAc. Wash with water x3 (to remove DMF/MeCN) and Brine x1.
-
Dry over Na2SO4.
-
Troubleshooting Flowchart
Caption: Figure 2. Decision tree for rapid troubleshooting of reaction failures.
References
-
Substituent Effects in Benzyl Halide Hydrolysis
-
Homocoupling of Benzyl Halides
-
Hanumanthu, R., & Weaver, J. D. (2024).[3] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. (Discusses radical generation and coupling pathways).
-
Source:
-
-
General Reactivity of Benzyl Halides
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution).
-
Source:
Sources
Technical Support Center: Optimizing Alkylation Efficiency with 2-Ethoxy-3,5-difluorobenzyl bromide
Status: Active Ticket Type: Synthesis Optimization / Yield Improvement Applicable Compound: 2-Ethoxy-3,5-difluorobenzyl bromide (CAS: 1017779-82-6 / Derivatives) Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Compound Personality
The Core Challenge:
this compound presents a unique "push-pull" conflict in nucleophilic substitution reactions (
-
Electronic Activation (The "Pull"): The 3,5-difluoro substitution pattern withdraws electron density from the aromatic ring (
-inductive effect). This makes the benzylic carbon more electropositive, theoretically increasing its electrophilicity compared to unsubstituted benzyl bromide. -
Steric Deactivation (The "Push"): The ortho-ethoxy group creates significant steric bulk near the reaction center. This hinders the backside attack required for
mechanisms.[1]
The Result: Reactions often stall (low conversion) or succumb to side reactions (hydrolysis) because the nucleophile struggles to penetrate the steric shield before moisture destroys the starting material. Yield improvement requires shifting the mechanism from "force" (heat) to "finesse" (better leaving group ability and solubility).
Critical Control Points (Troubleshooting Modules)
Module A: Pre-Reaction Integrity (The Silent Yield Killer)
User Question: "My starting material looks fine, but yields are inconsistent batch-to-batch. Why?"
Technical Insight:
Benzyl bromides are lachrymators and highly susceptible to hydrolysis. The 3,5-difluoro substitution destabilizes the carbocation, making
| Parameter | Specification | Why it matters |
| Appearance | White/Off-white solid or clear liquid | Yellow/Orange indicates free |
| Storage | -20°C, under Argon/Nitrogen | Prevents moisture ingress. |
| Solvent Water | < 50 ppm (Karl Fischer) | Critical. 1 mol of water destroys 1 mol of reactant. |
Action Item: Always store over activated 4Å molecular sieves if the compound is in solution.
Module B: Reaction Conditions Optimization
User Question: "I am seeing low conversion despite heating. Should I increase the temperature?"
Recommendation: NO. Increasing heat often promotes polymerization or decomposition of the solvent (e.g., DMF
1. The "Cesium Effect" (Base Selection)
Replace Potassium Carbonate (
-
Mechanism: Cesium is a larger cation with a softer charge density. It creates a "naked," more reactive anion (nucleophile) in organic solvents compared to the tight ion pairs formed by potassium.
-
Impact: This helps the nucleophile overcome the steric hindrance of the ortho-ethoxy group.
2. Finkelstein Catalysis (The "Magic" Additive)
Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).
-
Mechanism: The iodide ion (
) is a better nucleophile and a better leaving group than bromide.- attacks the benzyl bromide (displacing Br) to form the transient Benzyl Iodide .
-
The Benzyl Iodide is significantly more reactive toward your target nucleophile.
-
Result: This bypasses the kinetic barrier caused by the ethoxy group.
3. Solvent Selection Matrix
| Solvent | Suitability | Notes |
| Acetonitrile (MeCN) | High | Best balance. Easy workup. Good for Finkelstein conditions. |
| DMF | Medium | Good solubility, but hard to remove. Risk of dimethylamine impurity. |
| Acetone | Low | Too volatile; limits reaction temperature. |
| THF | Low | Poor solubility for inorganic bases ( |
Visualizing the Decision Logic
The following flowchart illustrates the logic for optimizing the reaction based on observed failure modes.
Caption: Diagnostic workflow for identifying the root cause of yield loss in hindered benzyl bromide alkylations.
Optimized Experimental Protocol
Scenario:
Reagents:
-
Substrate (Nucleophile): 1.0 equiv
-
This compound: 1.1 – 1.2 equiv
-
Base:
(2.0 equiv) -
Additive: TBAI (0.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step Procedure:
-
Activation Phase:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Nucleophile (1.0 equiv),
(2.0 equiv), and TBAI (0.1 equiv). -
Add anhydrous MeCN .
-
Why: Pre-mixing the base and nucleophile allows for deprotonation (if applicable) and ensures the catalyst is dissolved.
-
-
Addition Phase:
-
Dissolve This compound in a minimal amount of MeCN.
-
Add this solution dropwise to the stirring reaction mixture at Room Temperature (RT).
-
Why: Dropwise addition prevents localized high concentrations that could lead to dimerization.
-
-
Reaction Phase:
-
Stir at RT for 2 hours. Monitor by TLC/LCMS.
-
Checkpoint: If conversion is < 50% after 2 hours, heat gently to 40-50°C. Do not exceed 60°C unless absolutely necessary.
-
-
Quench & Workup:
-
Filter the reaction mixture through a pad of Celite (removes inorganic salts).
-
Concentrate the filtrate under reduced pressure.
-
Note: Avoid aqueous acidic washes if possible, as the ethoxy ether linkage can be sensitive.
-
FAQ: Specific Troubleshooting
Q: Can I use Sodium Hydride (NaH) as a base?
A: Yes, but proceed with caution. NaH is a strong base and can cause elimination reactions or react with the solvent. Only use NaH if
Q: I see a spot on TLC that corresponds to the alcohol (2-Ethoxy-3,5-difluorobenzyl alcohol). How do I remove it? A: This is the hydrolysis byproduct. It is difficult to separate from the product if polarities are similar.
-
Prevention:[2] Ensure solvents are dry.
-
Remediation:[1][3][4] Convert the alcohol back to the bromide using
(Phosphorus tribromide) or mesylate it in situ to make it a leaving group again, though this is risky in the presence of your product. The best path is usually column chromatography using a gradient of Hexanes/Ethyl Acetate.
Q: Why is TBAI preferred over KI? A: Solubility. Potassium Iodide (KI) has poor solubility in organic solvents like MeCN or THF. Tetrabutylammonium Iodide (TBAI) is an organic salt (Phase Transfer Catalyst) and dissolves completely, ensuring the iodide is available to react with the benzyl bromide.
References
-
Effect of Ortho-Substituents on Reactivity
- Title: Steric and Electronic Effects in the Nucleophilic Substitution of Benzyl Halides.
- Source:Journal of Organic Chemistry (General Principle Reference).
- Context: Explains how ortho-alkoxy groups can retard r
-
The Finkelstein Reaction & Catalysis
- Title: Halide Exchange Reactions (Finkelstein Reaction).
- Source:Organic Chemistry Portal.
- Context: Mechanistic basis for using Iodide (TBAI/NaI)
-
Cesium Carbonate in Organic Synthesis
-
Title: Cesium Carbonate: A Powerful Base for Organic Synthesis.[3]
- Source:Chemical Reviews.
- Context: Details the "Cesium Effect" for improving yields in alkylation reactions involving weak nucleophiles or hindered electrophiles.
-
-
Compound Data (Grounding)
-
Title: this compound.[5]
-
Source:PubChem.
- Context: Verification of chemical structure and physical properties.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 5. This compound | 1017779-82-6 [amp.chemicalbook.com]
Technical Support Center: Stability & Storage of 2-Ethoxy-3,5-difluorobenzyl bromide
Critical Safety & Handling (Read First)
⚠️ HAZARD ALERT: POTENT LACHRYMATOR 2-Ethoxy-3,5-difluorobenzyl bromide is a benzyl halide. Like its structural cousins (benzyl bromide, benzyl chloride), it is a potent lachrymator (tear gas).[1]
-
Immediate Action: If the container is cracked or leaking, evacuate the immediate area. Do not attempt cleanup without a full-face respirator or a properly functioning fume hood.
-
Skin Contact: These compounds are alkylating agents. They do not just burn; they chemically modify DNA and proteins. Wash immediately with copious soap and water.
-
Neutralization: Keep a beaker of 10% aqueous ammonia or sodium bicarbonate nearby to neutralize spills and contaminated glassware.
The Science of Instability: Why is it Degrading?
To prevent decomposition, you must understand the mechanism driving it. This molecule is not just "unstable"; it is chemically "primed" to react due to the Ortho-Ethoxy Effect .
The Mechanism[2][3][4][5]
-
The Leaving Group: The bromide (
) is a weak base and an excellent leaving group. -
The Carbocation Trap: When the bromide leaves, it forms a benzylic carbocation. In most benzyl halides, this is stabilized by the benzene ring. However, in This compound , the oxygen atom in the ortho-ethoxy group can donate electron density directly to the cationic center (anchimeric assistance), significantly lowering the activation energy for ionization.
-
The Moisture Trigger: This stabilization makes the compound hyper-sensitive to moisture (
). Even trace atmospheric humidity will trigger hydrolysis. -
The Autocatalytic Loop: Hydrolysis releases Hydrogen Bromide (
). is a strong acid that can protonate the ether oxygen or catalyze polymerization, creating a "death spiral" for the compound.
Visualization: The Decomposition Cycle
The following diagram illustrates the self-feeding cycle of degradation that occurs if storage protocols are breached.
Figure 1: The autocatalytic decomposition loop initiated by moisture ingress.
Storage Protocol: The "Gold Standard"
Do not rely on the manufacturer's packaging for long-term storage once opened. Follow this protocol to ensure integrity for 6–12 months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression. At -20°C, the rate of ionization to the carbocation is negligible. |
| Atmosphere | Argon or Nitrogen | Critical. You must backfill the vial with inert gas after every use. Oxygen promotes radical formation; moisture promotes hydrolysis. |
| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV light (which cleaves C-Br bonds). Parafilm creates a secondary moisture barrier. |
| Desiccant | Secondary Containment | Store the vial inside a larger jar containing Drierite or silica gel packets. This "double-containment" scavenges humidity before it reaches the vial. |
Troubleshooting & FAQs
Q1: The compound has turned from off-white/yellow to pink or brown. Is it ruined?
Diagnosis: This indicates the formation of free bromine (
-
Light Pink: Likely >95% pure. Safe to use for robust reactions.
-
Dark Brown/Red: Significant decomposition.
-
Action: Dissolve in a non-polar solvent (Hexanes/EtOAc) and wash with 10% Sodium Thiosulfate (
) . This reduces the colored bromine species. Dry over and concentrate.
-
Q2: I see a white solid precipitating at the bottom of the liquid/oil.
Diagnosis: This is likely the benzyl alcohol hydrolysis product . Because the alcohol is much more polar than the bromide, it often separates or crystallizes out of the oily matrix.
Verification: Run a TLC. The alcohol will have a significantly lower
Q3: Can I purify it using Silica Gel Chromatography?
Warning: Proceed with Caution. Silica gel is slightly acidic. Because this specific benzyl bromide is acid-sensitive (generating HBr), silica can actually cause decomposition during the column run. Better Alternative:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes.
-
Use Basic Alumina: A short plug of basic alumina is superior. It scavenges the HBr and removes polar impurities without triggering autocatalysis.
Q4: How do I check purity without decomposing it?
Avoid standard LC-MS if possible, as the aqueous mobile phase will hydrolyze the compound during the run, giving false "impure" results.
-
Gold Standard: 1H NMR in
.
Emergency Rescue Workflow (Decision Tree)
Use this logic flow to determine if your sample is salvageable.
Figure 2: Decision matrix for handling degraded samples.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzyl bromide. Link (General stability and safety data for the benzyl bromide class).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of hydrolysis and anchimeric assistance in benzylic systems).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 3,5-Difluorobenzyl bromide. Link (Specific handling codes and H-statements for fluorinated benzyl bromides).
- Furniss, B. S., et al.Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. vaia.com [vaia.com]
- 3. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Assertion:-Benzyl bromide when kept in acetone water produces benzyl alcohol. Reason:- Benzyl halide under go hydrolysis by `SN^(-1)` mechanism. [allen.in]
- 6. sciencemadness.org [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-3,5-difluorobenzyl bromide and Analogues in Nucleophilic Substitution
Introduction
In the landscape of modern drug discovery and development, benzyl bromides serve as indispensable reagents. They are fundamental building blocks for introducing benzyl groups, which can function as protecting groups for sensitive functionalities like alcohols and carboxylic acids, or act as versatile linkers in the synthesis of complex molecular architectures.[1][2] The reactivity of these benzylic halides is of paramount importance, dictating reaction conditions, selectivity, and overall synthetic efficiency. A nuanced understanding of how substituents on the aromatic ring modulate this reactivity allows researchers to fine-tune their synthetic strategies.
This guide provides an in-depth comparison of the reactivity of 2-Ethoxy-3,5-difluorobenzyl bromide against a series of structurally related benzyl bromides. We will dissect the intricate interplay of electronic and steric effects that govern its susceptibility to nucleophilic attack, providing researchers, scientists, and drug development professionals with a predictive framework and supporting experimental methodologies to guide their work.
Pillars of Benzyl Bromide Reactivity: SN1 vs. SN2 Pathways
Benzylic halides, such as benzyl bromide, readily undergo nucleophilic substitution reactions through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The preferred mechanism is a function of the substrate's structure, the nucleophile's strength, the solvent's properties, and the nature of the leaving group.[3]
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[4] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4][5] Electron-withdrawing groups (EWGs) on the aromatic ring can increase the electrophilicity of the benzylic carbon, often accelerating the SN2 rate.
-
SN1 Mechanism: This is a two-step process initiated by the departure of the leaving group to form a resonance-stabilized benzylic carbocation.[6] This intermediate is then captured by the nucleophile. The rate-determining step is the formation of this carbocation. Consequently, electron-donating groups (EDGs) that stabilize this positive charge will significantly accelerate the SN1 reaction.[7]
The Hammett equation provides a powerful quantitative tool for correlating the electronic influence of meta- and para-substituents on the reaction rate, offering insights into the transition state's electronic demands.[8][9] A negative reaction constant (ρ) indicates a buildup of positive charge in the transition state (favoring EDGs, typical of SN1), while a positive ρ value suggests a process favored by EWGs.[9]
Caption: General mechanisms for SN1 and SN2 reactions of benzyl bromides.
Dissecting the Substituent Effects of this compound
The reactivity of this compound is governed by a complex balance of competing electronic and steric influences from its three substituents.
-
3,5-Difluoro Groups: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[10] When positioned meta to the benzylic carbon, this effect strongly withdraws electron density from the ring, making the benzylic carbon more electrophilic. This electronic posture destabilizes the formation of a positive charge, thus strongly disfavoring an SN1 pathway, while potentially accelerating an SN2 reaction with a suitable nucleophile.[7][8] While fluorine can technically donate electron density via resonance (+M), its inductive effect is dominant, rendering it a deactivating group overall.[11][12]
-
2-Ethoxy Group: The oxygen atom of the ethoxy group is electronegative (-I effect), but more significantly, its lone pairs can donate electron density directly into the aromatic ring via resonance (+M effect).[10] This +M effect would help stabilize a developing positive charge in an SN1 transition state. However, its placement at the ortho position introduces significant steric hindrance, which can impede the backside attack required for an SN2 mechanism.[13] Generally, ortho-substituted benzyl halides are known to solvolyze more slowly than their para-isomers due to this steric hindrance.[13]
The net result is a substrate with a highly electron-poor aromatic ring (due to the fluorines) but with a sterically encumbered reaction center that also possesses a resonance-donating group (the ethoxy). This unique combination makes its reactivity profile particularly interesting and non-obvious without experimental comparison.
A Comparative Analysis of Benzyl Bromide Reactivity
To contextualize the reactivity of this compound, we compare it with several key analogues. The predicted reactivity is based on the principles of substituent effects on SN1 and SN2 reaction mechanisms.
| Benzyl Bromide Derivative | Key Substituent Effects | Predicted Dominant Mechanism | Expected Relative Reactivity (vs. Benzyl Bromide) |
| Benzyl Bromide | (Reference) No electronic or steric effects. | SN2 (primary halide) or SN1 in polar protic solvents. | Baseline |
| 4-Methoxybenzyl bromide | Strong +M effect from methoxy group. | SN1 favored. | Very High (Carbocation strongly stabilized).[14] |
| 4-Nitrobenzyl bromide | Strong -I and -M effects from nitro group. | SN2 favored. | Low (SN1 strongly disfavored; SN2 rate depends on nucleophile).[13] |
| 3,5-Difluorobenzyl bromide | Two strong -I effects from fluorine atoms. | SN2 favored. | Moderate (SN1 strongly disfavored; benzylic carbon is highly electrophilic).[2] |
| 2-Ethoxybenzyl bromide | +M effect from ethoxy group; Steric hindrance at ortho position. | Mixed/Slow. | Low (SN1 favored electronically but SN2 disfavored sterically).[13] |
| This compound | Combination: Strong -I (F), +M (OEt), and ortho-steric hindrance. | Likely slow SN2. | Very Low (SN1 disfavored by EWGs; SN2 disfavored by sterics). |
Analysis: The comparison suggests that this compound is likely to be a relatively unreactive substrate. The powerful inductive withdrawal from the two fluorine atoms will strongly suppress any tendency towards an SN1 mechanism by destabilizing the carbocation intermediate. Simultaneously, the steric bulk of the ortho-ethoxy group will hinder the backside approach of a nucleophile, slowing down an SN2 reaction. This contrasts sharply with a highly activated substrate like 4-methoxybenzyl bromide, where the para-methoxy group provides powerful resonance stabilization for an SN1 pathway without adding steric hindrance.[14]
Experimental Protocols for Determining Relative Reactivity
To empirically validate these predictions, standardized kinetic experiments are essential. The following protocols describe robust methods for comparing the reactivity of various benzyl bromides under conditions that favor either an SN2 or SN1 pathway.
Protocol 1: Comparative SN2 Reactivity via Finkelstein Reaction
This protocol utilizes the reaction of benzyl bromides with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, and its progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.[15]
Methodology:
-
Preparation: Prepare 0.1 M solutions of each benzyl bromide substrate and a 0.2 M solution of sodium iodide in dry acetone.
-
Reaction Initiation: In separate, dry test tubes, add 2 mL of the sodium iodide solution. To each tube, add 1 mL of a different benzyl bromide solution simultaneously to start the reactions.
-
Observation (Qualitative): Record the time taken for the first appearance of a cloudy precipitate (NaBr) in each tube at a constant temperature. A faster appearance indicates higher reactivity.
-
Observation (Quantitative): For a more rigorous analysis, the reaction can be quenched at various time points by adding water. The remaining iodide can then be titrated, or the concentration of the benzyl bromide can be measured by GC or HPLC to determine reaction rates.
Causality: The choice of acetone, a polar aprotic solvent, enhances the nucleophilicity of the iodide ion and favors the SN2 mechanism.[3] The insolubility of the NaBr byproduct provides a clear and simple endpoint for visual comparison.
Caption: Experimental workflow for comparing SN2 reactivity.
Protocol 2: Comparative SN1 Reactivity via Solvolysis
This protocol measures the rate of reaction of benzyl bromides in a polar protic solvent mixture, such as 80:20 ethanol:water. These conditions favor the SN1 mechanism by stabilizing the carbocation intermediate and the bromide leaving group.[13]
Methodology:
-
Preparation: Prepare 0.05 M solutions of each benzyl bromide in 80:20 ethanol:water. Add a small amount of a pH indicator (e.g., bromothymol blue).
-
Reaction Initiation: Place the solutions in a constant temperature water bath. The reaction begins upon dissolution, producing HBr as a byproduct.
-
Monitoring: The HBr produced will cause the indicator to change color. The rate can be determined by:
-
Titration: Periodically withdraw aliquots and titrate the generated HBr with a standardized solution of NaOH.
-
Conductivity: Monitor the increase in the solution's conductivity over time as ionic HBr and Br⁻ are formed.
-
-
Analysis: Plot the concentration of HBr formed versus time. The initial slope is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Causality: The polar protic solvent (ethanol/water) is crucial for stabilizing the transition state leading to the carbocation, a hallmark of the SN1 pathway.[3][13] Monitoring the production of the acidic byproduct HBr provides a direct measure of the reaction's progress.
Implications for Drug Discovery and Synthesis
The reactivity of a benzyl bromide building block is not an academic curiosity; it has profound practical consequences:
-
Protecting Group Strategy: Benzyl ethers are common protecting groups for alcohols. The substituents on the benzyl group dictate the conditions needed for deprotection. Electron-donating groups make the benzyl ether more acid-labile, allowing for milder deprotection conditions, whereas electron-withdrawing groups increase stability.[16]
-
Selective Alkylation: In the synthesis of a complex molecule with multiple nucleophilic sites, a less reactive alkylating agent like this compound might allow for greater selectivity towards a more potent nucleophile, avoiding side reactions.
-
Prodrug Design: The rate of cleavage of a benzylic linker in a prodrug can be tuned by substituents to control the rate of active drug release in vivo.[17]
Conclusion
The reactivity of this compound is a compelling case study in the multifaceted nature of structure-reactivity relationships. While a simple analysis might be ambiguous, a systematic breakdown of the competing factors—strong inductive withdrawal by the meta-fluorines, resonance donation from the ortho-ethoxy group, and significant steric hindrance—predicts a substrate of low reactivity. The fluorine atoms strongly disfavor an SN1 pathway, while the ortho-ethoxy group sterically impedes the SN2 pathway. This makes it a stable, albeit challenging, building block for synthetic chemists.
For researchers in drug development, understanding these nuances is critical for the rational design of synthetic routes, the selection of appropriate protecting groups, and the fine-tuning of molecular properties. The experimental protocols provided herein offer a reliable framework for empirically determining the reactivity of this and other substituted benzyl bromides, empowering chemists to make informed decisions in their synthetic endeavors.
References
- Nucleophilic Substitution in Alkyl Bromides. (2026, January 5). CSIR NET LIFE SCIENCE COACHING.
- Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
-
Kwon, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2949. [Link]
-
Ramanan, N., & Sadayappan, M. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 69(9), 1032-1043. [Link]
- A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. (2025). BenchChem.
- Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Manitoba.
- Burley, R. E. M. (n.d.). A Kinetic Study of the Solvolysis of Some Diphenylmethyl Chlorides. Thesis, University of London.
-
Benzyl bromide. Wikipedia. [Link]
-
Hyland, C., et al. (2018). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 95(10), 1826-1830. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]
- What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? (2022, November 20). Chemsrc.
-
St. John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. [Link]
-
Fujio, M., et al. (1994). Solvent Effects on the Solvolysis of Benzyl p-Toluenesulfonates. Bulletin of the Chemical Society of Japan, 67(8), 2233-2243. [Link]
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 4(1), 40-49. [Link]
-
3,5-Difluorobenzyl bromide. PubChem. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]
-
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53, 137-184. [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. web.viu.ca [web.viu.ca]
- 8. connectsci.au [connectsci.au]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. wiserpub.com [wiserpub.com]
- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Method Development for Monitoring 2-Ethoxy-3,5-difluorobenzyl Bromide Reactions
In the landscape of pharmaceutical and materials science research, 2-Ethoxy-3,5-difluorobenzyl bromide serves as a critical intermediate for synthesizing a wide array of novel molecules. Its reactive benzylic bromide moiety readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[1][2][3] The ability to precisely monitor the progress of these reactions is paramount for optimizing yields, minimizing impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the analytical technique of choice for this purpose, offering the resolution and sensitivity required to separate the starting material from products and potential byproducts.
This guide provides a comprehensive, data-driven comparison of HPLC method development strategies for the analysis of reactions involving this compound. We will delve into the rationale behind experimental choices, from stationary phase selection to mobile phase optimization, providing researchers, scientists, and drug development professionals with a robust framework for developing their own high-fidelity analytical methods.
The Synthetic Context: A Model Nucleophilic Substitution Reaction
To provide a practical framework for our method development, we will consider a representative nucleophilic substitution reaction where this compound is reacted with a model nucleophile, sodium phenoxide, to yield 2-Ethoxy-3,5-difluorobenzyl phenyl ether.
Figure 1: A model nucleophilic substitution reaction.
Our objective is to develop an HPLC method that can effectively separate the starting material, this compound, from the main product, 2-Ethoxy-3,5-difluorobenzyl phenyl ether, and any potential side products, such as the hydrolysis product 2-Ethoxy-3,5-difluorobenzyl alcohol.
The Method Development Workflow: A Systematic Approach
A successful HPLC method development strategy is a systematic process of refining separation parameters to achieve the desired resolution, peak shape, and analysis time. Our workflow will focus on the critical aspects of stationary phase selection and mobile phase optimization.
Figure 2: A systematic workflow for HPLC method development.
Part 1: Stationary Phase Selection - The Foundation of Selectivity
The choice of stationary phase is arguably the most critical factor influencing the selectivity of a separation. For aromatic compounds like those in our model reaction, two common reversed-phase columns are the traditional C18 (octadecylsilane) and the Phenyl-Hexyl.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, separating analytes primarily based on their hydrophobicity.[4]
-
Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, they provide unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5][6][7]
Experimental Comparison: C18 vs. Phenyl-Hexyl
To compare the performance of these two stationary phases, a scouting gradient was run on both a C18 column and a Phenyl-Hexyl column. The mobile phase consisted of water and acetonitrile.
Table 1: Comparison of Stationary Phase Performance
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Resolution (Reactant/Product) | 1.8 | 2.5 |
| Peak Shape (Product) | Symmetrical | Symmetrical |
| Analysis Time | 12 min | 12 min |
| Observations | Adequate separation | Superior separation of aromatic species |
As the data indicates, the Phenyl-Hexyl column provided a significant improvement in the resolution between the starting material and the product. This is attributed to the additional π-π interactions that enhance the separation of these aromatic compounds.[4][5][6][7] For this reason, the Phenyl-Hexyl column was selected for further method optimization.
Part 2: Mobile Phase Optimization - Fine-Tuning the Separation
With the stationary phase selected, the next step is to optimize the mobile phase composition. The two most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). Their differing properties can have a profound impact on selectivity and peak shape.[8][9][10][11]
-
Acetonitrile (ACN): Generally possesses a stronger elution strength than methanol in reversed-phase chromatography.[9][10] It is a polar aprotic solvent.[9]
-
Methanol (MeOH): A polar protic solvent capable of hydrogen bonding, which can sometimes improve the peak shape of certain compounds.[9]
Experimental Comparison: Acetonitrile vs. Methanol
Using the selected Phenyl-Hexyl column, two separate gradient methods were run, one with acetonitrile and the other with methanol as the organic modifier.
Table 2: Comparison of Organic Modifiers
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Resolution (Reactant/Product) | 2.5 | 2.1 |
| Peak Shape (All Components) | Excellent | Good |
| Analysis Time | 12 min | 14 min |
| System Backpressure | Lower | Higher |
| Observations | Sharper peaks and better resolution | Broader peaks, longer analysis time |
The results clearly demonstrate the superiority of acetonitrile for this particular separation. It provided sharper peaks, better resolution, and a shorter analysis time.[9] The lower viscosity of acetonitrile/water mixtures also results in lower system backpressure, which can be advantageous for system longevity.[10][12]
Part 3: Gradient Optimization - Achieving a Robust and Efficient Method
The final step in our method development is to optimize the gradient profile to ensure a robust and efficient separation. This involves adjusting the gradient slope and time to achieve the best balance between resolution and analysis time.
Optimized Gradient Profile
After several iterations, the following gradient profile was found to provide the optimal separation of all components in under 10 minutes.
Table 3: Optimized Gradient Conditions
| Time (min) | % Acetonitrile | % Water |
| 0.0 | 40 | 60 |
| 8.0 | 95 | 5 |
| 9.0 | 95 | 5 |
| 9.1 | 40 | 60 |
| 10.0 | 40 | 60 |
This optimized gradient provides a rapid and robust method for monitoring the progress of the reaction, allowing for clear quantification of the starting material, product, and any potential impurities.
Final Optimized HPLC Method: A Step-by-Step Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: As described in Table 3
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (Aromatic compounds typically have strong UV absorbance in this region)[13]
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water.
Troubleshooting Common HPLC Issues
Even with a well-developed method, issues can arise. Here are some common problems and their potential solutions:
-
Peak Tailing: This can be caused by interactions between basic analytes and residual silanols on the stationary phase.[14] While not observed in this case, adding a small amount of an acidic modifier like formic acid to the mobile phase can often mitigate this issue.
-
Peak Fronting: Often an indication of sample overload. Try diluting the sample further.
-
Drifting Retention Times: Can be caused by fluctuations in mobile phase composition or column temperature.[15][16] Ensure the mobile phase is well-mixed and the column oven is functioning correctly.
Conclusion
This guide has demonstrated a systematic and data-driven approach to developing a robust HPLC method for monitoring reactions of this compound. By comparing stationary phases and mobile phase modifiers, we have shown that a Phenyl-Hexyl column with an acetonitrile/water gradient provides superior separation for these aromatic compounds. The final optimized method is both rapid and reliable, providing a valuable tool for researchers in the field. The principles and workflows outlined here can be readily adapted to a wide range of similar analytical challenges.
References
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26207–26214. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. LCGC Europe. [Link]
-
Przybyciel, M. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
-
Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... [Link]
-
Scribd. (2016, August 16). Bennzyl Bromide. [Link]
-
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. [Link]
-
Bhaskar. (2023, August 3). Phenyl Columns [Video]. YouTube. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Sciencemadness.org. (2023, March 2). Quick and partial report on benzyl bromide synthesis. [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? [Link]
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide,... [Link]
-
KMM. (2024, December 3). Benzyl Bromide - COA. [Link]
-
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]
-
SlideShare. (n.d.). UV IR spectroscopy. [Link]
-
NIST. (n.d.). 2,3-Difluorobenzyl bromide. [Link]
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. support.waters.com [support.waters.com]
- 6. separationmethods.com [separationmethods.com]
- 7. youtube.com [youtube.com]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 13. kvmwai.edu.in [kvmwai.edu.in]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Personal protective equipment for handling 2-Ethoxy-3,5-difluorobenzyl bromide
Technical Safety Guide: 2-Ethoxy-3,5-difluorobenzyl bromide
Executive Summary & Risk Profile
This compound is a potent alkylating agent and lachrymator used primarily as an intermediate in medicinal chemistry (e.g., synthesis of fluorinated bioactive scaffolds). Its structural combination of a labile benzylic bromide and a lipophilic ethoxy group facilitates rapid absorption through biological membranes, significantly amplifying its toxicity compared to simple benzyl halides.
Critical Hazard Designation:
-
Lachrymator: Induces immediate, severe irritation of the eyes and respiratory tract at low concentrations.
-
Corrosive (Category 1B): Causes irreversible skin burns and eye damage.
-
Alkylating Agent: High potential for non-specific modification of DNA/proteins.
| Parameter | Data |
| CAS Number | 1017779-82-6 (Representative) |
| Physical State | Solid (low melting) or Liquid (depending on purity/temp) |
| Signal Word | DANGER |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.Lachrymator: Gas/vapor causes tears.[1][2] |
| Reactivity | Reacts violently with oxidizers, bases, and active metals. Hydrolyzes in water to release Hydrogen Bromide (HBr). |
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be dynamic, scaling with the volume handled and the potential for aerosolization. Relying solely on a lab coat is insufficient for benzylic bromides.
| Protective Layer | Standard Handling (< 1g) | Scale-Up / Synthesis (> 1g) | Spill Cleanup |
| Respiratory | Fume Hood (Face velocity > 100 fpm). Sash at lowest working height. | Fume Hood . If outside hood (e.g., transport), use Full-Face Respirator with OV/AG cartridges. | SCBA (Self-Contained Breathing Apparatus) recommended for large spills outside containment. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Chemical Splash Goggles + Face Shield (8-inch minimum). | Full-Face Respirator acts as eye protection. |
| Hand Protection | Double Glove: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Inner: NitrileOuter: Silver Shield® / 4H® (Laminate) | Laminate Barrier (Silver Shield®) is mandatory. Nitrile degrades rapidly against benzyl halides. |
| Body | Standard Cotton Lab Coat (Buttoned). | Chemical-Resistant Apron (Tyvek or PVC) over lab coat. | Chemical-Resistant Coveralls (Tychem). |
Expert Insight: Benzyl bromides can permeate standard nitrile gloves in <10 minutes. For procedures lasting longer than 15 minutes, use Silver Shield® laminate gloves as the outer layer.
PPE Decision Logic
The following decision tree illustrates the autonomous logic required for selecting the correct safety configuration.
Figure 1: Decision logic for escalating PPE based on operational scale and containment status.
Operational Protocol: Safe Handling & Synthesis
This protocol is designed to prevent "lachrymator drift"—the common lab accident where vapors migrate from the hood, affecting the entire lab.
Phase 1: Workspace Preparation
-
Quench Station: Prepare a beaker of 10% Aqueous Ammonia or Saturated Sodium Thiosulfate inside the hood before opening the chemical vial. This is for immediate decontamination of tools/gloves.
-
Draft Check: Verify fume hood flow. Tape a Kimwipe to the sash; it should be pulled firmly inward.
-
Balance Setup: Move the analytical balance inside the fume hood. If this is impossible, use a tare-weight method:
Phase 2: Handling & Transfer
-
Double Glove: Don inner nitrile and outer nitrile (or laminate) gloves.
-
Tool Selection: Use disposable plastic spatulas. Avoid metal spatulas if possible, or immediately rinse them in the Quench Station after use to prevent corrosion.
-
Vapor Trap: When adding the bromide to a reaction vessel, use a funnel with a long stem to deposit the material deep into the solvent, minimizing headspace vapor.
Phase 3: Decontamination (The "Clean Exit")
-
Gross Decon: Dip all contaminated tools/gloves into the Quench Station (Ammonia/Thiosulfate) for 30 seconds.
-
Waste Segregation: Place all solid waste (weigh boats, pipettes) into a dedicated jar inside the hood. Add enough quenching solution to submerge the waste.
-
Glove Removal: Remove outer gloves inside the hood and leave them there to off-gas.
Emergency Response & Spill Management
Do NOT use water on a spill. Water hydrolysis generates Hydrogen Bromide (HBr) gas, expanding the hazard zone.
Spill Response Workflow
Figure 2: Immediate response workflow for lachrymator spills.
Neutralization Chemistry:
To chemically destroy the benzyl bromide active site during cleanup, use the following reaction logic:
Waste Disposal
Never dispose of active benzyl bromides in the general organic waste stream without quenching. This protects waste handlers from delayed exposure.
-
Quenching Protocol:
-
Create a "Quench Waste" container (polyethylene).
-
Add a solution of 50% Ethanol / 50% Saturated Aqueous Sodium Thiosulfate.
-
Add the benzyl bromide waste. Stir or shake (venting frequently) and let stand for 12 hours.
-
-
Labeling:
-
Label as "Deactivated Halogenated Organic Waste".
-
Explicitly mark: "Contains Sulfur Compounds - Do Not Mix with Acids" (prevents SO2 generation).
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Occupational Chemical Database: Benzyl Bromide. Retrieved from [Link]
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
